molecular formula C28H28O12 B12386532 Aloenin-2'-p-coumaroyl ester

Aloenin-2'-p-coumaroyl ester

Cat. No.: B12386532
M. Wt: 556.5 g/mol
InChI Key: AVKZBTISTJWNNL-MKNNQNITSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aloenin-2’-p-coumaroyl ester can be isolated from Aloe vera leaves using high-speed counter-current chromatography . The process involves the extraction of Aloe vera leaves followed by purification steps to isolate the desired compound. The reaction conditions typically involve the use of solvents such as methanol, ethanol, and water in varying proportions to achieve optimal separation.

Industrial Production Methods: Industrial production of Aloenin-2’-p-coumaroyl ester involves large-scale extraction and purification processes. The leaves of Aloe vera are harvested, and the bioactive compounds are extracted using solvents. The crude extract is then subjected to chromatographic techniques to isolate Aloenin-2’-p-coumaroyl ester in high purity .

Chemical Reactions Analysis

Types of Reactions: Aloenin-2’-p-coumaroyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize Aloenin-2’-p-coumaroyl ester.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

Aloenin-2’-p-coumaroyl ester has a wide range of scientific research applications:

Comparison with Similar Compounds

    Aloenin: Another phenolic compound found in Aloe species with similar anti-inflammatory properties.

    Aloin A and B: Known for their laxative effects and anti-inflammatory activities.

    Aloesin: Exhibits antioxidant and anti-inflammatory properties.

Uniqueness: Aloenin-2’-p-coumaroyl ester is unique due to its specific ester linkage with p-coumaric acid, which enhances its bioactivity compared to other similar compounds. This unique structure allows it to interact more effectively with molecular targets and exhibit stronger therapeutic effects .

Properties

Molecular Formula

C28H28O12

Molecular Weight

556.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C28H28O12/c1-14-9-17(31)10-19(24(14)20-11-18(36-2)12-23(33)37-20)38-28-27(26(35)25(34)21(13-29)39-28)40-22(32)8-5-15-3-6-16(30)7-4-15/h3-12,21,25-31,34-35H,13H2,1-2H3/b8-5+/t21-,25-,26+,27-,28-/m1/s1

InChI Key

AVKZBTISTJWNNL-MKNNQNITSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O

Canonical SMILES

CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O

Origin of Product

United States

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